

LLC355: A Comparative Analysis of a Novel ATTEC in Targeted Protein Degradation

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Compound of Interest

Compound Name: LLC355

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This guide provides a comprehensive comparison of the efficacy of **LLC355**, an autophagosome-tethering compound (ATTEC), with other molecules in the same class. The content is based on available experimental data, offering a quantitative and methodological overview for researchers in targeted protein degradation.

Introduction to ATTECs

Autophagosome-tethering compounds (ATTECs) represent an emerging modality in targeted protein degradation (TPD). Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, ATTECs hijack the autophagy-lysosome pathway to eliminate target proteins. These bifunctional molecules work by simultaneously binding to a protein of interest (POI) and the autophagosome-associated protein LC3, thereby tethering the POI to the autophagosome for subsequent degradation.^{[1][2][3][4][5]} This mechanism offers the potential to degrade a broader range of targets, including protein aggregates and organelles, that are not amenable to proteasomal degradation.^{[1][6]}

LLC355 is a recently developed ATTEC that specifically targets the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression and fibrosis.^{[7][8]}

Comparative Efficacy of LLC355

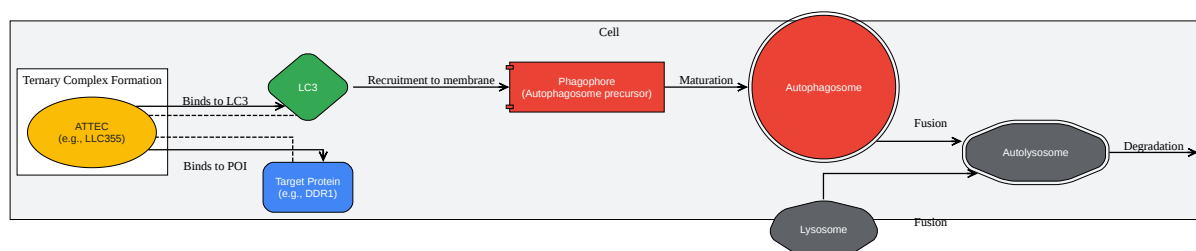
Quantitative data from published studies allows for a comparative assessment of **LLC355**'s efficacy against other reported ATTECs targeting different proteins. While direct head-to-head studies under identical experimental conditions are limited, the available data provides valuable insights into the relative potency and degradation efficiency of these molecules.

ATTEC	Target Protein	Cell Line	Efficacy Metric	Value
LLC355	DDR1	NCI-H23	DC50	150.8 nM[7][9][10]
PDEδ autophagic degrader 1 (12c)	PDEδ	MiaPaCa-2	% Degradation at 20 µM	85%[11]
MiaPaCa-2	IC50 (Cell Growth)	1.4 µM[11]		
SHP2 ATTEC degrader-1	SHP2	PANC-1	% Degradation at 1.0 µM	83.31%
NAMPT degrader-1 (A3)	NAMPT	-	IC50	0.023 µM[12][13]
PCSK9 autophagic degrader 2 (W6)	PCSK9	-	DC50	20.6 nM[13]

Note: DC50 represents the concentration required to degrade 50% of the target protein. IC50 in this context refers to the concentration that inhibits 50% of a biological function, such as cell growth. The differing metrics and experimental conditions (e.g., cell lines, treatment times) should be considered when comparing these values.

Mechanism of Action: The ATTEC Signaling Pathway

ATTECs function by inducing proximity between the target protein and the autophagic machinery. This process can be visualized as a series of molecular interactions leading to the eventual degradation of the target.



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Caption: General mechanism of action for ATTEC-mediated protein degradation.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of ATTECs like **LLC355**.

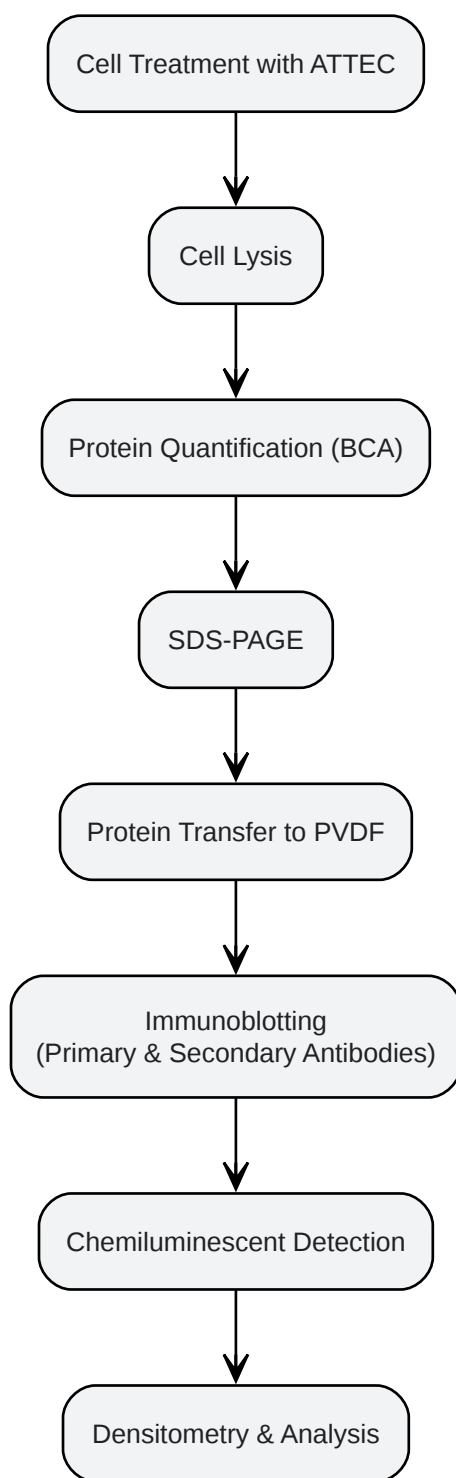
Cell Culture and Treatment

- **Cell Lines:** Cancer cell lines relevant to the target protein's function are typically used. For instance, NCI-H23 non-small cell lung cancer cells are used for **LLC355** studies.^[7] Pancreatic cancer cell lines like MiaPaCa-2 and PANC-1 have been used for other ATTECs.^{[11][12]}
- **Culture Conditions:** Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

- **Compound Treatment:** Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of the ATTEC or vehicle control (e.g., DMSO) for specified time periods (e.g., 12, 24, 48 hours).

Protein Degradation Analysis

- **Western Blotting:** This is the primary method to quantify the extent of protein degradation.
 - **Cell Lysis:** After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
 - **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
 - **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
 - **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., β -actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
 - **Quantification:** Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.



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